Isopropyl 2-bromo-4-chloro-6-fluorobenzoate
CAS No.:
Cat. No.: VC20260720
Molecular Formula: C10H9BrClFO2
Molecular Weight: 295.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrClFO2 |
|---|---|
| Molecular Weight | 295.53 g/mol |
| IUPAC Name | propan-2-yl 2-bromo-4-chloro-6-fluorobenzoate |
| Standard InChI | InChI=1S/C10H9BrClFO2/c1-5(2)15-10(14)9-7(11)3-6(12)4-8(9)13/h3-5H,1-2H3 |
| Standard InChI Key | YDFHMAFLKZZWKK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C1=C(C=C(C=C1Br)Cl)F |
Introduction
Isopropyl 2-bromo-4-chloro-6-fluorobenzoate is a chemical compound with the CAS number 2415751-65-2. It belongs to the class of organic compounds known as esters, specifically a benzoate derivative. This compound is characterized by its molecular formula and a molecular weight of 295.53 g/mol .
Hazard Information
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
Synthesis and Applications
While specific synthesis methods for Isopropyl 2-bromo-4-chloro-6-fluorobenzoate are not detailed in the available literature, compounds with similar structures often involve esterification reactions. These reactions typically involve the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
The compound's applications may be related to its chemical properties, such as its potential use in pharmaceutical or agrochemical research due to its halogenated structure, which is common in bioactive molecules.
2-Bromo-4-chloro-3-fluorobenzoic Acid
-
CAS Number: 170108-06-2
-
Molecular Formula:
-
Molecular Weight: 253.45 g/mol
This compound is a precursor to various esters, including potentially Isopropyl 2-bromo-4-chloro-6-fluorobenzoate, through esterification reactions.
2-Bromo-4-chloro-6-fluorophenol
This compound is another related halogenated phenol that could be used in the synthesis of various derivatives.
Safety and Handling
Given the hazard statements associated with Isopropyl 2-bromo-4-chloro-6-fluorobenzoate, it is crucial to handle the compound with caution. Protective measures include wearing appropriate personal protective equipment (PPE) and ensuring the work environment is well-ventilated. The compound should be stored in sealed containers at the recommended temperature range to prevent degradation and exposure.
Data Table: Comparison of Isopropyl 2-bromo-4-chloro-6-fluorobenzoate with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume